molecular formula C17H12ClN3O2 B118951 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde CAS No. 36916-20-8

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde

Cat. No. B118951
CAS RN: 36916-20-8
M. Wt: 325.7 g/mol
InChI Key: XCXMEYSBBHIZEF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoyl chloride and triazole. Benzoyl chloride is a common reagent in organic synthesis, often used for acylation . Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of benzoyl chloride with other reagents. For example, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Hexamethylenetetramine is a versatile reagent in organic synthesis and could potentially be involved in the synthesis of the compound you mentioned .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be measured .

Scientific Research Applications

Enzyme Inhibition Studies

This compound has been utilized in synthesizing heterocyclic compounds that show significant inhibition of enzymes like lipase and α-glucosidase. A study by Bekircan, Ülker, and Menteşe (2015) demonstrated that certain synthesized compounds exhibit considerable anti-lipase and anti-α-glucosidase activities, which are crucial in metabolic processes (Bekircan, Ülker, & Menteşe, 2015).

Synthesis of Triazole Derivatives

Triazole derivatives have wide-ranging applications in chemistry and pharmacology. Toumani (2017) explored the synthesis of various triazole ester derivatives, which have potential in biological applications (Toumani, 2017). Similarly, the synthesis of thiadiazole, triazole, and oxadiazole derivatives containing a triazole moiety was reported by Sun, Hui, Chu, and Zhang (2001), highlighting their significance in the development of new chemical entities (Sun, Hui, Chu, & Zhang, 2001).

Antimicrobial Applications

Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) conducted research on the synthesis of new 1,2,4-triazole derivatives and found some of them to possess good antimicrobial properties against various microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

A study by Bentiss, Bouanis, Mernari, Traisnel, Vezin, and Lagrenée (2007) examined the efficiency of triazole derivatives as corrosion inhibitors for mild steel in acidic solutions, revealing their potential in industrial applications (Bentiss et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions in the research and application of such compounds could involve exploring their potential biological activities and developing novel antimicrobial agents .

properties

IUPAC Name

4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-11-19-20-16(10-22)21(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXMEYSBBHIZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504338
Record name 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde

CAS RN

36916-20-8
Record name 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36916-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Reactant of Route 3
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Reactant of Route 4
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Reactant of Route 5
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Reactant of Route 6
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde

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